(1,3,3-Trimethyl-5-oxocyclohexyl)phosphonic acid
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Overview
Description
(1,3,3-Trimethyl-5-oxocyclohexyl)phosphonic acid is a chemical compound characterized by a cyclohexane ring substituted with three methyl groups and a phosphonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,3,3-Trimethyl-5-oxocyclohexyl)phosphonic acid typically involves the reaction of cyclohexanone derivatives with phosphonic acid reagents. One common method includes the use of dialkyl phosphonates under acidic conditions, such as hydrochloric acid, to facilitate the formation of the phosphonic acid group .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are often employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: (1,3,3-Trimethyl-5-oxocyclohexyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine oxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted cyclohexane compounds .
Scientific Research Applications
(1,3,3-Trimethyl-5-oxocyclohexyl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of (1,3,3-Trimethyl-5-oxocyclohexyl)phosphonic acid involves its interaction with specific molecular targets. The phosphonic acid group can form strong bonds with metal ions and enzymes, influencing various biochemical pathways. This interaction can inhibit or activate certain enzymes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Phosphonic Acid: A simpler analog with similar chemical properties but lacking the cyclohexane ring.
Phosphinic Acid: Contains a similar phosphorus-oxygen bond but differs in its overall structure and reactivity.
Phosphonates: Esters of phosphonic acid, often used in similar applications but with different physical and chemical properties.
Uniqueness: (1,3,3-Trimethyl-5-oxocyclohexyl)phosphonic acid is unique due to its combination of a cyclohexane ring and a phosphonic acid group. This structure imparts distinct chemical reactivity and potential for diverse applications, setting it apart from other phosphonic acid derivatives .
Properties
CAS No. |
33803-99-5 |
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Molecular Formula |
C9H17O4P |
Molecular Weight |
220.20 g/mol |
IUPAC Name |
(1,3,3-trimethyl-5-oxocyclohexyl)phosphonic acid |
InChI |
InChI=1S/C9H17O4P/c1-8(2)4-7(10)5-9(3,6-8)14(11,12)13/h4-6H2,1-3H3,(H2,11,12,13) |
InChI Key |
NLIHGUSMJAHFQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)CC(C1)(C)P(=O)(O)O)C |
Origin of Product |
United States |
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